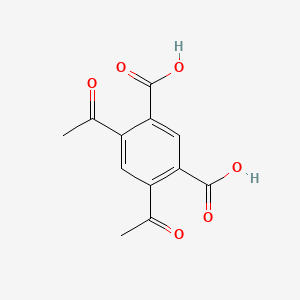
4,6-Diacetylbenzene-1,3-dicarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6-Diacetylbenzene-1,3-dicarboxylic acid is an organic compound characterized by the presence of two acetyl groups and two carboxyl groups attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Diacetylbenzene-1,3-dicarboxylic acid typically involves the acetylation of benzene-1,3-dicarboxylic acid. One common method is the Friedel-Crafts acylation reaction, where benzene-1,3-dicarboxylic acid is treated with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetyl chloride.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions: 4,6-Diacetylbenzene-1,3-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The acetyl groups can be oxidized to carboxyl groups using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carboxyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: 4,6-Dicarboxybenzene-1,3-dicarboxylic acid.
Reduction: 4,6-Dihydroxybenzene-1,3-dicarboxylic acid.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
科学的研究の応用
4,6-Diacetylbenzene-1,3-dicarboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials, including polymers and resins.
作用機序
The mechanism of action of 4,6-Diacetylbenzene-1,3-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The acetyl and carboxyl groups can participate in hydrogen bonding and electrostatic interactions with enzymes and receptors, influencing their activity. The compound’s unique structure allows it to modulate various biochemical processes, making it a valuable tool in research and development.
類似化合物との比較
Benzene-1,3-dicarboxylic acid: Lacks the acetyl groups, making it less reactive in certain chemical reactions.
4,6-Dihydroxybenzene-1,3-dicarboxylic acid: Contains hydroxyl groups instead of acetyl groups, leading to different reactivity and applications.
2-Pyrone-4,6-dicarboxylic acid: A structurally related compound with different functional groups and properties.
Uniqueness: 4,6-Diacetylbenzene-1,3-dicarboxylic acid is unique due to the presence of both acetyl and carboxyl groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo a variety of chemical transformations makes it a versatile compound in synthetic chemistry and industrial processes.
特性
CAS番号 |
67897-33-0 |
|---|---|
分子式 |
C12H10O6 |
分子量 |
250.20 g/mol |
IUPAC名 |
4,6-diacetylbenzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C12H10O6/c1-5(13)7-3-8(6(2)14)10(12(17)18)4-9(7)11(15)16/h3-4H,1-2H3,(H,15,16)(H,17,18) |
InChIキー |
AZFOTJCZALBCSZ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC(=C(C=C1C(=O)O)C(=O)O)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



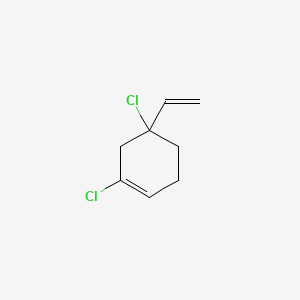


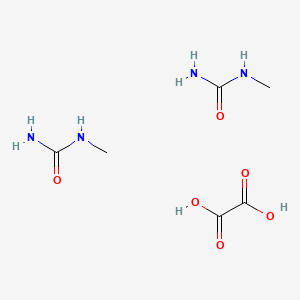
![{[Di(butan-2-yl)carbamoyl]sulfinyl}acetic acid](/img/structure/B14470964.png)
![Disodium;4-[2-(octadeca-2,4-dienoylamino)ethoxy]-4-oxo-2-sulfonatobutanoate](/img/structure/B14470968.png)
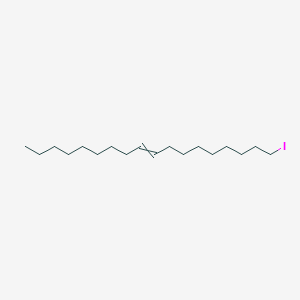
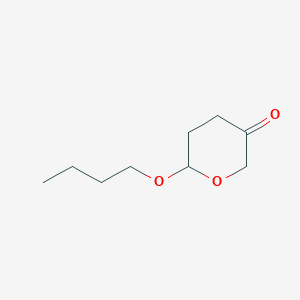
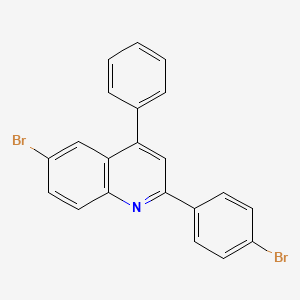
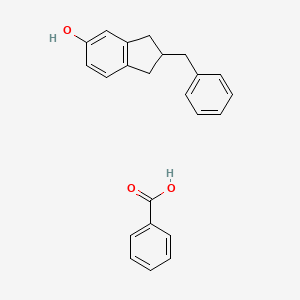
![(2Z)-3-ethyl-2-[[(3E)-3-[(E)-3-[(3Z)-3-[(3-ethyl-1,3-benzothiazol-3-ium-2-yl)methylidene]-5,5-dimethylcyclohexen-1-yl]prop-2-enylidene]-5,5-dimethylcyclohexen-1-yl]methylidene]-1,3-benzothiazole;perchlorate](/img/structure/B14470990.png)
![Phenol, 2-[[(4-methylphenyl)imino]methyl]-6-nitro-](/img/structure/B14470995.png)
![1-[3-(Benzenesulfonyl)prop-1-en-2-yl]aziridine](/img/structure/B14471011.png)
